molecular formula C24H21N5O2S B2691454 3-(2,5-dimethylbenzenesulfonyl)-N-(2-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 899761-13-8

3-(2,5-dimethylbenzenesulfonyl)-N-(2-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2691454
CAS No.: 899761-13-8
M. Wt: 443.53
InChI Key: LTNGJTYSUXXOJK-UHFFFAOYSA-N
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Description

3-(2,5-dimethylbenzenesulfonyl)-N-(2-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline ring, along with sulfonyl and methylphenyl substituents. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethylbenzenesulfonyl)-N-(2-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often carried out under copper-catalyzed conditions (CuAAC) to yield the triazole moiety.

    Quinazoline Ring Formation: The quinazoline ring is synthesized by reacting an appropriate anthranilic acid derivative with a suitable reagent, such as formamide, under acidic conditions.

    Coupling of Triazole and Quinazoline Rings: The triazole and quinazoline rings are then coupled together using a suitable linker, such as a sulfonyl chloride, under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethylbenzenesulfonyl)-N-(2-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

3-(2,5-dimethylbenzenesulfonyl)-N-(2-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethylbenzenesulfonyl)-N-(2-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways. The exact mechanism of action can vary depending on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-dimethylbenzenesulfonyl)-N-(2-methylphenyl)-[1,2,3]triazolo[1,5-a]pyrimidin-5-amine
  • 3-(2,5-dimethylbenzenesulfonyl)-N-(2-methylphenyl)-[1,2,3]triazolo[1,5-a]benzimidazol-5-amine

Uniqueness

3-(2,5-dimethylbenzenesulfonyl)-N-(2-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it can interact with molecular targets in ways that similar compounds may not.

Properties

IUPAC Name

3-(2,5-dimethylphenyl)sulfonyl-N-(2-methylphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O2S/c1-15-12-13-17(3)21(14-15)32(30,31)24-23-26-22(25-19-10-6-4-8-16(19)2)18-9-5-7-11-20(18)29(23)28-27-24/h4-14H,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTNGJTYSUXXOJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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